![molecular formula C17H11FN2O3 B12908427 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile CAS No. 648410-60-0](/img/structure/B12908427.png)
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenol to form an intermediate, which is then cyclized to produce the oxazole ring. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its ability to interact with biological macromolecules, while the oxazole ring provides stability and specificity in binding. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes and cellular pathways .
Comparison with Similar Compounds
Similar compounds to 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile include other oxazole derivatives such as:
2-(2-Fluorobenzoyl)oxazole: Lacks the nitrile group, resulting in different reactivity and applications.
3-(2-Fluorobenzoyl)-2-oxobenzo[d]thiazole: Contains sulfur instead of oxygen in the ring, leading to distinct chemical properties.
4-(2-Fluorobenzoyl)-2-oxobenzo[d]imidazole: Features a nitrogen atom in place of the oxygen, altering its biological activity.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile.
Properties
CAS No. |
648410-60-0 |
|---|---|
Molecular Formula |
C17H11FN2O3 |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanenitrile |
InChI |
InChI=1S/C17H11FN2O3/c18-13-5-2-1-4-12(13)16(21)11-6-7-14-15(10-11)23-17(22)20(14)9-3-8-19/h1-2,4-7,10H,3,9H2 |
InChI Key |
FSPRDNACKOTBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
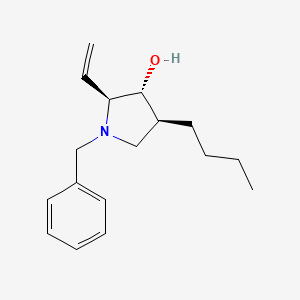
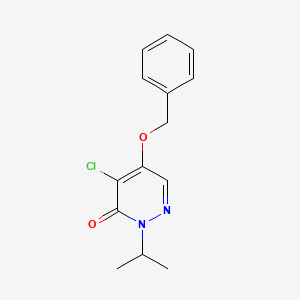
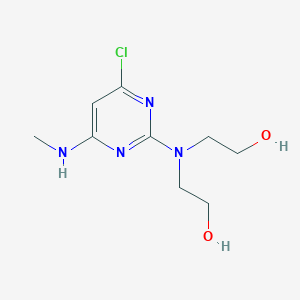
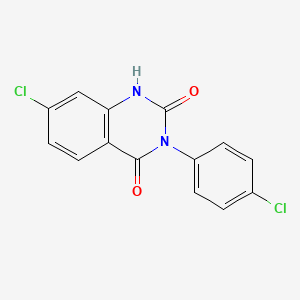
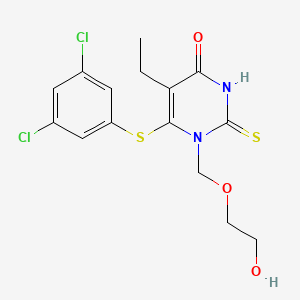
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
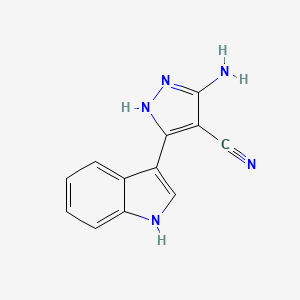

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
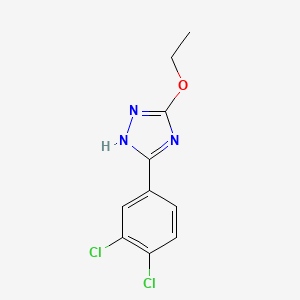
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)

